4-Chloro-2-methylbutanoyl Chloride
Overview
Description
4-Chloro-2-methylbutanoyl chloride is an organic compound with the molecular formula C5H8Cl2O. It is a colorless, fuming liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity and is commonly used in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylbutanoyl chloride can be synthesized through the chlorination of 2-methylbutanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar chlorination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent safety measures due to the compound’s reactivity and potential hazards.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methylbutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-chloro-2-methylbutanoic acid and hydrochloric acid.
Reduction: It can be reduced to 4-chloro-2-methylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Conditions: Aqueous medium
Major Products:
Amides, Esters, Thioesters: Formed through substitution reactions
4-Chloro-2-methylbutanoic Acid: Formed through hydrolysis
4-Chloro-2-methylbutanol: Formed through reduction
Scientific Research Applications
4-Chloro-2-methylbutanoyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of intermediates for active pharmaceutical ingredients (APIs).
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-methylbutanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2-Chlorobutanoyl Chloride: Similar in structure but with a different substitution pattern.
4-Chlorobutanoyl Chloride: Lacks the methyl group present in 4-chloro-2-methylbutanoyl chloride.
2-Methylbutanoyl Chloride: Lacks the chlorine atom present in this compound.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and the types of derivatives it can form. This dual substitution pattern makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-2-methylbutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O/c1-4(2-3-6)5(7)8/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXFUBMDMUVZKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548959 | |
Record name | 4-Chloro-2-methylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51708-72-6 | |
Record name | 4-Chloro-2-methylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-methylbutanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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